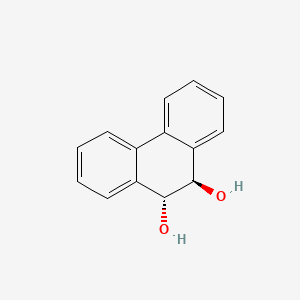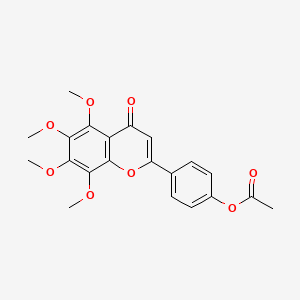
4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetyloxy)phenyl]-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a tetramethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7 and 8 and an acetoxy group at position 4'. It is a tetramethoxyflavone and an acetate ester. It derives from a flavone.
Scientific Research Applications
Antineoplastic Activity
Research has shown that derivatives of 4-oxo-4H-chromen-3-carbaldehydes, closely related to 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, exhibit antineoplastic activities. These compounds have been identified as a new leading skeleton suitable for further development in cancer treatment, showing potential in targeting human tumor cell lines. Notably, antitubulin mechanisms have been proposed for the most active compounds in this category (Gašparová et al., 2010).
Synthesis and Biological Activities
The chemical synthesis of chromen-4-one derivatives, including those structurally related to 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, has been explored for their biological activities. These compounds have demonstrated significant antimicrobial and antioxidant activities. This includes their use in combating bacterial strains like Staphylococcus aureus and E. coli, and exhibiting antioxidant properties comparable to known antioxidants like ascorbic acid (Behrami & Dobroshi, 2019).
Antibacterial Effects
Research into 4-hydroxy-chromen-2-one derivatives has shown that these compounds, which share structural similarities with 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, have high levels of antibacterial activity. These compounds have been synthesized and characterized, demonstrating bacteriostatic and bactericidal activity against various bacterial strains (Čačić et al., 2009).
Cytotoxic Activity in Cancer Cell Lines
Studies have revealed that new acetoxycoumarin derivatives, including ones structurally similar to the compound , exhibit cytotoxic activity in various cancer cell lines. These compounds have been evaluated for their lethal dose values and impact on cell cycle phases, showing promise as potential cancer therapeutics (Musa et al., 2011).
properties
CAS RN |
6959-55-3 |
|---|---|
Product Name |
4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate |
Molecular Formula |
C21H20O8 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[4-(5,6,7,8-tetramethoxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C21H20O8/c1-11(22)28-13-8-6-12(7-9-13)15-10-14(23)16-17(24-2)19(25-3)21(27-5)20(26-4)18(16)29-15/h6-10H,1-5H3 |
InChI Key |
GPKHJXVBFIQGKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Other CAS RN |
6959-55-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



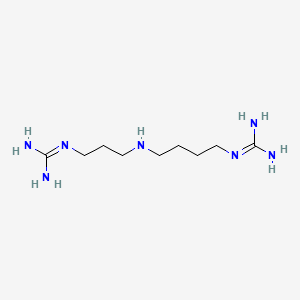
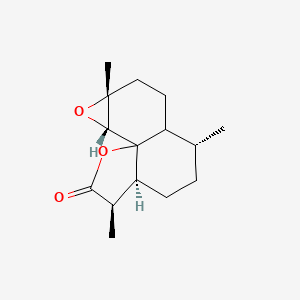
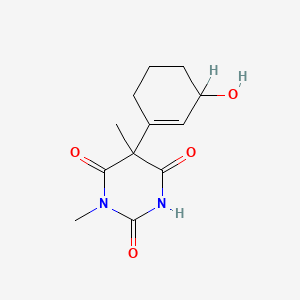
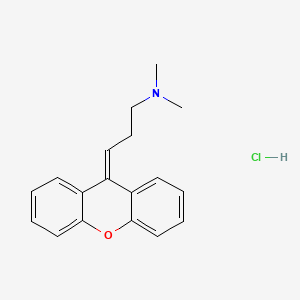
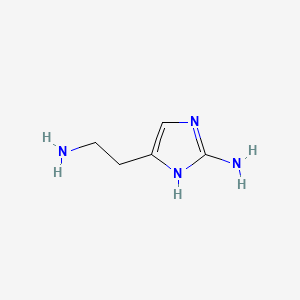
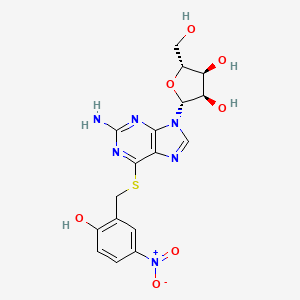
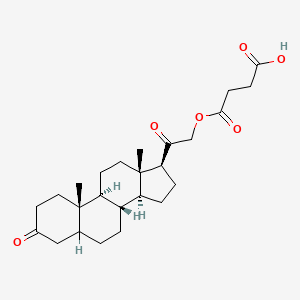

![2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1209214.png)
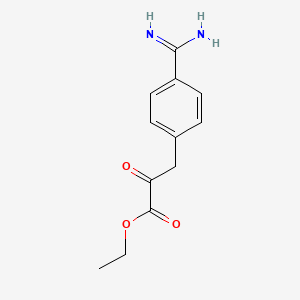
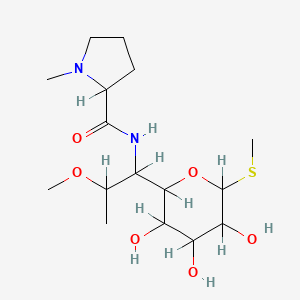
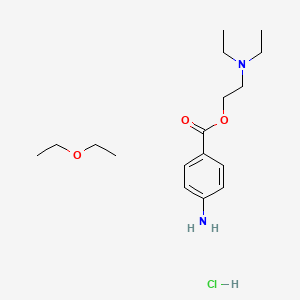
![(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209220.png)
